Serotonin 5-HT₁B/₁D Receptor Binding Affinity Profile vs. Endogenous Ligand Baseline
N'-Benzylidenehexadecanohydrazide (recorded as ZINC34801057) exhibits measurable affinity at human serotonin receptor subtypes 5-HT₁B, 5-HT₁D, and 5-HT₁A, with pKi values of 6.87, 6.65, and 5.81, respectively, as curated in ChEMBL 20 and originally reported in the context of bivalent serotonin ligand design by Perez et al. [1][2]. The compound showed the highest affinity for the 5-HT₁B subtype (pKi 6.87, corresponding to Ki ≈ 135 nM), with approximately 11.5-fold selectivity over the 5-HT₁A subtype (pKi 5.81, Ki ≈ 1,550 nM). While the endogenous ligand serotonin (5-HT) binds these receptors with sub-nanomolar to low nanomolar affinity (e.g., 5-HT₁B Ki ≈ 1–10 nM), the compound's micromolar-range affinities are consistent with its role as a simplified, non-indolic scaffold within a dimeric ligand series [1]. This multi-receptor engagement pattern differentiates it from short-chain benzylidenehydrazides (e.g., 10-undecenoic acid N-benzylidenehydrazide, CAS 201742-44-1) for which no comparable GPCR activity data have been reported.
| Evidence Dimension | Serotonin receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | 5-HT₁B: pKi = 6.87 (Ki ≈ 135 nM); 5-HT₁D: pKi = 6.65 (Ki ≈ 224 nM); 5-HT₁A: pKi = 5.81 (Ki ≈ 1,550 nM) |
| Comparator Or Baseline | Endogenous serotonin (5-HT): 5-HT₁B Ki ≈ 1–10 nM; 5-HT₁A Ki ≈ 1–5 nM (literature baseline). Short-chain benzylidenehydrazide CAS 201742-44-1: no GPCR data reported. |
| Quantified Difference | 5-HT₁B affinity ~45–450-fold weaker than endogenous serotonin; 5-HT₁B/5-HT₁A selectivity ratio ≈ 11.5-fold within the compound |
| Conditions | Radioligand binding assays; data curated in ChEMBL 20 from J. Med. Chem. 1996, 39, 314–322 (Perez et al.). |
Why This Matters
This dataset provides the only publicly available quantitative target-engagement profile for this compound, enabling researchers to assess its suitability as a GPCR tool compound or scaffold-hop starting point compared to analogs lacking such annotation.
- [1] Perez, M., et al. (1996). Serotonin Dimers: Application of the Bivalent Ligand Approach to the Design of New Potent and Selective 5-HT₁B/₁D Agonists. Journal of Medicinal Chemistry, 39(1), 314–322. PMID: 8568822. View Source
- [2] ZINC20 Database. ZINC000034801057 – Activities based on ChEMBL 20: HTR1A pKi 5.81, HTR1D pKi 6.65, HTR1B pKi 6.87. View Source
